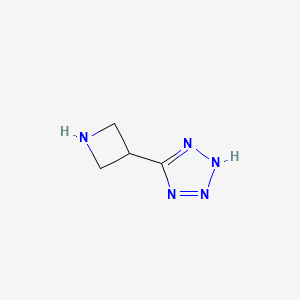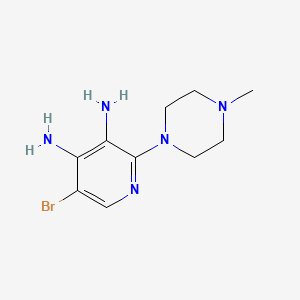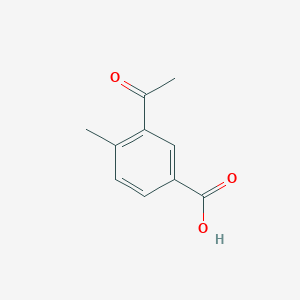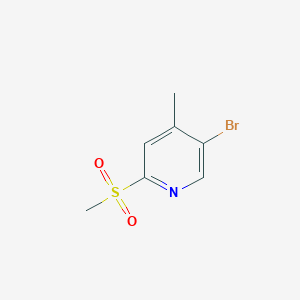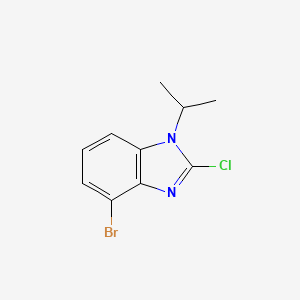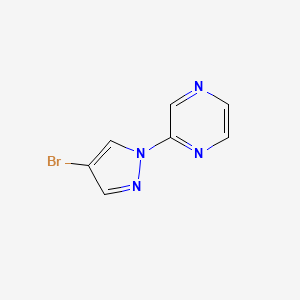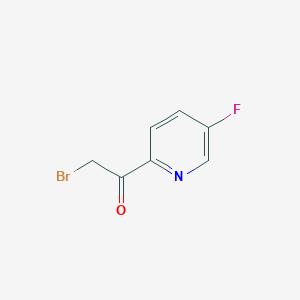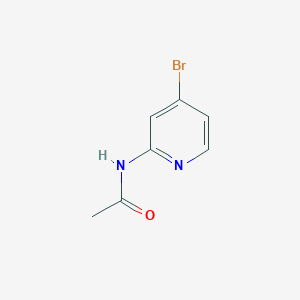
N-(4-Bromopyridin-2-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-Bromopyridin-2-yl)acetamide involves the reaction of 4-bromopyridin-2-amine with acetic anhydride in the presence of pyridine . The reaction is stirred at room temperature and left to stand overnight. The product is then concentrated in vacuo .
Molecular Structure Analysis
The molecular formula of N-(4-Bromopyridin-2-yl)acetamide is C7H7BrN2O . The asymmetric unit of the title compound contains two molecules . The dihedral angles between the pyridine rings and the acetamide groups are 7.27 and 8.46° .
Chemical Reactions Analysis
N-(4-Bromopyridin-2-yl)acetamide is a chemical reagent used in the synthesis of inhibitors for cancer . It has diverse applications, especially in drug discovery and synthesis.
Physical And Chemical Properties Analysis
N-(4-Bromopyridin-2-yl)acetamide has a molecular weight of 215.04700 g/mol . Its exact mass is 213.97400 . The compound has a polar surface area (PSA) of 45.48000 and a logP of 2.45200 .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A derivative of “N-(4-Bromopyridin-2-yl)acetamide”, specifically “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, has been studied for its potential antimicrobial properties . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Applications
The same derivative has also been investigated for its potential anticancer properties . The compounds were tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Molecular Docking Studies
Molecular docking studies have been carried out with this compound to study the binding mode of active compounds with receptor . This helps in understanding the interaction of the compound with the target protein, which is crucial in drug design and optimization.
Study of Drug Resistance
Researchers have used “N-(4-Bromopyridin-2-yl)acetamide” and its derivatives to study drug resistance in pathogens and cancerous cells . Understanding the mechanisms of drug resistance can help in the development of more effective therapeutic strategies.
Mecanismo De Acción
While the exact mechanism of action for N-(4-Bromopyridin-2-yl)acetamide is not specified, it is suggested that it binds to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.
Safety and Hazards
N-(4-Bromopyridin-2-yl)acetamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If irritation persists, seek medical attention . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
Propiedades
IUPAC Name |
N-(4-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMGMKPLBDZJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732319 | |
| Record name | N-(4-Bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromopyridin-2-yl)acetamide | |
CAS RN |
1026796-81-5 | |
| Record name | N-(4-Bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromopyridin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


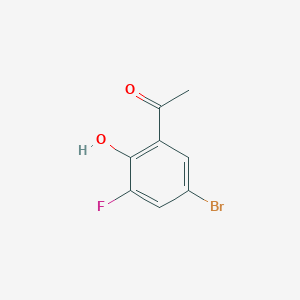

![9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B1526659.png)

